Mozenavir

Vue d'ensemble

Description

Mozenavir, également connu sous le nom de DMP-450, est un médicament antiviral développé pour le traitement du VIH/SIDA. Il agit comme un inhibiteur de la protéase du VIH, se liant à cette cible avec une forte affinité. Malgré des résultats prometteurs lors des premiers tests, le this compound n'a pas réussi les essais cliniques chez l'homme. des études se poursuivent sur les dérivés apparentés .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction du mozenavir impliquent la préparation d'inhibiteurs de la protéase du virus de l'immunodéficience humaine de type 1 à base d'urée cyclique. Le processus comprend l'utilisation d'urées cycliques substituées en P1/P1'

Analyse Des Réactions Chimiques

Le mozenavir subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Applications de la recherche scientifique

Le this compound a été étudié pour son utilisation potentielle dans le traitement de diverses infections virales. Des recherches récentes ont exploré son potentiel en tant que médicament pour l'infection au SARS-CoV-2. Des études de docking moléculaire et de simulation dynamique ont montré que le this compound a une affinité plus forte pour les protéines cibles du SARS-CoV-2 que les médicaments de référence. Il augmente la stabilité du complexe et valide les résultats de l'amarrage moléculaire à l'aide de la modélisation de la dynamique moléculaire . En outre, le this compound a été étudié pour son potentiel à bloquer l'activité protéolytique de la furine protéase, qui est cruciale pour la réplication virale et la propagation de l'infection .

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un inhibiteur de la protéase du VIH. Il se lie à l'enzyme protéase du VIH avec une forte affinité, empêchant l'enzyme de cliver la polyprotéine Gag-Pol. Cette inhibition perturbe la maturation du virus, le rendant non infectieux . Les cibles moléculaires impliquées comprennent l'enzyme protéase du VIH, et les voies affectées sont celles liées à la réplication et à la maturation virales.

Applications De Recherche Scientifique

Applications in HIV Treatment

Mozenavir was initially developed as a treatment for HIV/AIDS. Clinical studies have demonstrated its efficacy in reducing viral loads in treatment-naïve individuals with high baseline viral loads. In a study presented at the First International AIDS Society Conference, this compound showed comparable efficacy to indinavir, another protease inhibitor, with approximately 70% of participants achieving a viral load below 400 copies/ml after 48 weeks of treatment .

Key Findings:

- Efficacy: this compound demonstrated similar effectiveness to indinavir in reducing viral loads.

- Safety Profile: Lower rates of cholesterol elevation were observed in this compound recipients compared to those receiving indinavir .

- Dosing: Recommended dosing is one tablet twice daily.

Potential Applications Against SARS-CoV-2

Recent studies have explored this compound's potential against SARS-CoV-2 using in silico methods. Molecular docking studies indicate that this compound exhibits strong binding affinities to several critical proteins involved in the virus's lifecycle, including:

- Spike glycoprotein

- Transmembrane serine protease 2

- RNA-dependent RNA polymerase

- Main protease

- Human angiotensin-converting enzyme 2

- Furin

The binding energy values obtained from these studies suggest that this compound could effectively inhibit these targets, particularly furin, which had the lowest binding energy of -12.04 kcal/mol .

Binding Affinities Summary:

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Furin | -12.04 |

| Human ACE-2 | -9.71 |

| Main Protease (Mpro) | -8.79 |

| RNA-dependent RNA Polymerase (RdRp) | -7.32 |

| Spike Glycoprotein | -7.09 |

| Transmembrane Serine Protease 2 | -7.08 |

These findings indicate that this compound may be a promising candidate for further development as an antiviral agent against COVID-19.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate this compound's safety and efficacy:

- HIV Treatment Study:

- In Silico Studies on SARS-CoV-2:

Safety and Side Effects

While this compound has shown promise in clinical settings, safety concerns were raised during its development due to QT prolongation observed in animal studies. However, subsequent human trials indicated no significant differences in QT scores compared to other treatments . Monitoring for adverse effects such as neutropenia was also emphasized.

Mécanisme D'action

Mozenavir exerts its effects by acting as an HIV protease inhibitor. It binds to the HIV protease enzyme with high affinity, preventing the enzyme from cleaving the Gag-Pol polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious . The molecular targets involved include the HIV protease enzyme, and the pathways affected are those related to viral replication and maturation.

Comparaison Avec Des Composés Similaires

Le mozenavir est similaire à d'autres inhibiteurs de la protéase du VIH, tels que le ritonavir et l'indinavir. Il présente des caractéristiques structurelles uniques, notamment la présence de motifs d'urée cyclique et d'aminobenzène. Ces caractéristiques contribuent à sa forte affinité de liaison et à sa spécificité pour l'enzyme protéase du VIH . D'autres composés similaires comprennent le saquinavir et le nelfinavir, qui agissent également comme des inhibiteurs de la protéase du VIH, mais présentent des structures chimiques et des affinités de liaison différentes .

Activité Biologique

Mozenavir (formerly known as DMP-450) is a protease inhibitor that has garnered attention for its potential therapeutic applications against both HIV and SARS-CoV-2. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and clinical implications based on recent studies.

This compound functions primarily as an inhibitor of viral proteases, which are essential for viral replication. By inhibiting these enzymes, this compound disrupts the processing of viral proteins, thereby impairing the virus's ability to replicate and infect host cells.

Key Targets

- HIV Protease : this compound has shown efficacy against HIV by inhibiting the viral protease, which is crucial for the maturation of infectious virions.

- SARS-CoV-2 Targets : Recent studies have identified this compound as a potential inhibitor for several key proteins involved in SARS-CoV-2 replication:

- Spike (S) glycoprotein

- Main protease (Mpro)

- RNA-dependent RNA polymerase (RdRp)

- Furin

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding affinities of this compound to various viral targets. The following table summarizes the binding energies observed during these studies:

| Target Protein | Binding Energy (kcal/mol) | Interactions |

|---|---|---|

| Furin | -12.04 | 5 Hydrogen bonds |

| Mpro | -8.79 | 2 Hydrogen bonds |

| RdRp | -7.32 | No Hydrogen bonds |

These results indicate that this compound exhibits a strong affinity for furin, suggesting it may effectively inhibit this target in SARS-CoV-2 .

HIV Treatment

In clinical trials, this compound was compared with indinavir in treatment-naïve individuals with high viral loads. Key findings include:

- After 48 weeks, approximately 70% of participants in both groups had viral loads below 400 copies/ml .

- This compound demonstrated a lower incidence of cholesterol elevation compared to indinavir, with less than 20% of this compound recipients experiencing this side effect .

SARS-CoV-2 Research

Recent studies have highlighted this compound's potential against SARS-CoV-2:

- In silico predictions indicated that this compound could effectively bind to critical viral proteins, outperforming other reference drugs in terms of binding energy .

- The drug's ability to inhibit furin suggests a novel approach to preventing the cleavage of the spike protein, which is essential for viral entry into host cells .

Side Effects and Safety Profile

While this compound has shown promise as an antiviral agent, concerns regarding its safety profile remain. Early studies indicated a potential link to QT prolongation; however, subsequent investigations reported no significant differences in QT intervals between this compound and indinavir recipients . Further research is needed to fully understand the long-term safety implications.

Propriétés

Numéro CAS |

174391-92-5 |

|---|---|

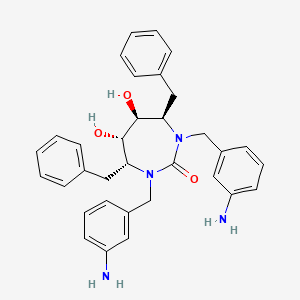

Formule moléculaire |

C33H36N4O3 |

Poids moléculaire |

536.7 g/mol |

Nom IUPAC |

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1 |

Clé InChI |

KYRSNWPSSXSNEP-ZRTHHSRSSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

SMILES canonique |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

174391-92-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Mozenavir; DMP-450; DMP 450; DMP450; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.